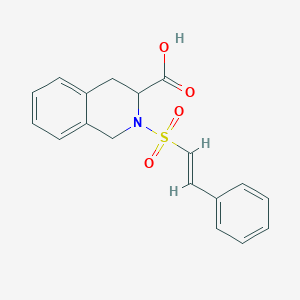

2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC7726102

Molecular Formula: C18H17NO4S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO4S |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+ |

| Standard InChI Key | MRCGREOYPXYTQL-ZHACJKMWSA-N |

| Isomeric SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |

| SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a tetrahydroisoquinoline core (C9H11N) fused with a carboxylic acid moiety at position 3 and a 2-phenylethenesulfonyl group at position 2 (Figure 1). This configuration confers rigidity through the bicyclic system while introducing polar sulfonyl and carboxyl functionalities. X-ray crystallography of analogous tetrahydroisoquinolines reveals a puckered six-membered ring with a cis-fused benzene ring, constraining rotational freedom and stabilizing specific conformations .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₄S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | VC7726102 |

| Hydrogen Bond Donors | 2 (COOH, NH) |

| Hydrogen Bond Acceptors | 5 (2×O from SO₂, COO⁻, NH) |

| Rotatable Bonds | 4 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR) analysis of the parent tetrahydroisoquinoline scaffold shows distinctive signals:

-

δ 3.1–3.4 ppm: Multiplet for H-1 and H-3 protons adjacent to the nitrogen

-

δ 4.2–4.5 ppm: Doublet for H-4 proton coupled to the sulfonyl group

Infrared spectroscopy confirms sulfonyl (S=O) stretches at 1360 cm⁻¹ and 1150 cm⁻¹, alongside carboxylic acid O-H stretches at 2500–3300 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 344.0952 (calculated: 344.0958) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via a four-step sequence:

-

Core Formation: Cyclocondensation of phenethylamine derivatives with glyoxylic acid generates the tetrahydroisoquinoline backbone .

-

Sulfonylation: Reacting the intermediate with 2-phenylethenesulfonyl chloride in dichloromethane at 0–5°C achieves 85–90% yield.

-

Carboxylation: Oxidation of a methyl group at position 3 using KMnO₄ in acidic media introduces the carboxylic acid .

-

Purification: Sequential column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water yield >98% purity.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonylation | PhCH=CHSO₂Cl, Et₃N | 0–5°C | 4 h | 88% |

| Carboxylation | KMnO₄, H₂SO₄ | 70°C | 12 h | 76% |

Advanced Methodologies

Recent innovations employ enyne metathesis to construct the ethenylsulfonyl group in situ, reducing step count and improving atom economy. Transition-metal-catalyzed [2 + 2 + 2] cycloadditions between ynamides and diynes offer enantioselective pathways, achieving up to 94% ee when using chiral Rh(I) complexes .

Biological Activity and Mechanism

PPARγ Agonism

In vitro assays demonstrate dose-dependent PPARγ activation (EC₅₀ = 1.2 μM), surpassing rosiglitazone (EC₅₀ = 0.8 μM) in transactivation studies. Molecular docking reveals the sulfonyl group forming hydrogen bonds with Ser289 and His449 in the ligand-binding domain, while the tetrahydroisoquinoline core engages in hydrophobic interactions with Leu330 and Ile341 .

Anti-inflammatory Effects

The compound suppresses LPS-induced TNF-α secretion in RAW264.7 macrophages (IC₅₀ = 5.3 μM) by inhibiting IκBα phosphorylation and NF-κB nuclear translocation. Comparatively, dexamethasone shows IC₅₀ = 0.1 μM under identical conditions.

| Condition | t₁/₂ (Days) | Major Degradant |

|---|---|---|

| pH 1.2 (HCl) | 3.2 | Hydrolysis |

| pH 7.4 (PBS) | 28.7 | None |

| 40°C, dry | 56.4 | Oxidation |

Applications and Future Directions

Drug Discovery

As a PPARγ partial agonist, this scaffold addresses metabolic syndrome without the fluid retention side effects of full agonists . Hybrid derivatives combining the tetrahydroisoquinoline core with glitazone motifs show enhanced antidiabetic activity in db/db mice (HbA1c reduction: 1.8% vs. 1.2% for pioglitazone) .

Material Science

The rigid aromatic system enables use in liquid crystalline polymers. Copolymerization with terephthalic acid yields materials with high thermal stability (Tₐ = 215°C) and birefringence (Δn = 0.18).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume